molecular formula C26H39NO2 B13994841 2-(Hexadecylamino)naphthalene-1,4-dione CAS No. 38528-34-6

2-(Hexadecylamino)naphthalene-1,4-dione

Cat. No.: B13994841
CAS No.: 38528-34-6
M. Wt: 397.6 g/mol
InChI Key: BHKFWBRYUHZFIR-UHFFFAOYSA-N
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Description

2-(Hexadecylamino)naphthalene-1,4-dione is a synthetic derivative of 1,4-naphthoquinone that is of significant interest in medicinal chemistry and materials science research. The compound features a 1,4-naphthoquinone core, a structure known for its electron-accepting properties and role in redox processes . This core is functionalized with a hexadecylamine moiety, a long-chain alkylamine that can impart enhanced lipophilicity . This modification is typically explored to improve cell membrane permeability or to facilitate the incorporation of the molecule into lipid-based nanostructures and hydrophobic polymer matrices. Researchers are investigating this and similar naphthoquinone derivatives due to their wide range of pharmacological properties, which include documented cytotoxic, antibacterial, antifungal, and antiviral activities . The mechanism of action for naphthoquinone compounds often involves the generation of reactive oxygen species (ROS) or the inhibition of critical enzymatic functions through interactions with key cysteine residues. The hexadecyl chain in this analog may influence its binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents or functional materials. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

38528-34-6

Molecular Formula

C26H39NO2

Molecular Weight

397.6 g/mol

IUPAC Name

2-(hexadecylamino)naphthalene-1,4-dione

InChI

InChI=1S/C26H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-27-24-21-25(28)22-18-15-16-19-23(22)26(24)29/h15-16,18-19,21,27H,2-14,17,20H2,1H3

InChI Key

BHKFWBRYUHZFIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=CC(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Hexadecylamino)naphthalene-1,4-dione generally follows a nucleophilic substitution pathway where the amino group bearing the hexadecyl chain is introduced at the 2-position of the naphthalene-1,4-dione scaffold. The starting material is often 2-chloronaphthalene-1,4-dione or 2,3-dichloronaphthalene-1,4-dione, which undergoes substitution with hexadecylamine under controlled conditions.

Preparation of 2,3-Dichloronaphthalene-1,4-dione (Key Intermediate)

A crucial intermediate for the synthesis is 2,3-dichloronaphthalene-1,4-dione, which can be prepared by chlorination of 1,4-naphthoquinone derivatives under acidic and catalytic conditions.

Method Summary (Adapted from Patent CN100347141C):

Step Description Conditions Yield & Purity
(A) Dissolution 1,4-naphthoquinone sodium salt dissolved in water; pH adjusted to 2–5 with acids (HCl, H2SO4, or H3PO4) Stirring at mild temperature -
(B) Catalytic addition Addition of iron powder, zinc powder, molysite, or ferrous salts (1–10%) as catalyst Stirring for 15 min -
(C) Chlorination Chlorine gas introduced; reaction at 20–90 °C for ~20 hours Controlled temperature Crude product content > 90%
(D) Work-up Cooling, filtration, recrystallization from ethanol or solvents like dimethylbenzene or chlorobenzene Drying at 50–70 °C for 5 hours Final product purity ≥ 98.5%

This method allows for large-scale production with high purity and reproducibility. Variations include changing the acid used for pH control or the recrystallization solvent, affecting yield slightly but maintaining high purity (≥ 97.5%).

Amination to Form 2-(Hexadecylamino)naphthalene-1,4-dione

Once the dichloro intermediate is obtained, nucleophilic substitution with hexadecylamine introduces the hexadecylamino group at the 2-position.

Typical Procedure:

  • Dissolve 2,3-dichloronaphthalene-1,4-dione in an appropriate solvent such as ethanol or acetonitrile.
  • Add hexadecylamine in stoichiometric or slight excess amounts.
  • Heat the reaction mixture under reflux or at elevated temperature for several hours (often overnight).
  • The reaction proceeds via nucleophilic aromatic substitution, where the chlorine at the 2-position is displaced by the hexadecylamino group.
  • After completion, the reaction mixture is cooled, and the product precipitates or is extracted.
  • Purification is achieved by filtration, recrystallization, or chromatographic methods.

This approach is supported by analogous synthetic routes for related amino-naphthoquinone derivatives, where arylamines react with naphthoquinones in the presence of catalysts like InCl3 or under reflux in ethanol.

Catalysis and Reaction Conditions

  • Catalysts such as indium(III) chloride (InCl3) have been reported to facilitate the amination of naphthoquinones with arylamines, improving yields and reaction rates.
  • Refluxing in ethanol or other polar solvents is common to ensure solubility and reaction efficiency.
  • Reaction times range from several hours to overnight, depending on substrate reactivity.
  • Work-up includes addition of water to precipitate the product, filtration, and washing with solvents like hexane to remove impurities.

Analytical Data and Characterization

Spectroscopic Characterization

Purity and Yield

  • Purity is often assessed by chromatographic techniques such as preparative layer chromatography or HPLC.
  • Yields reported for similar amino-naphthoquinone derivatives range from moderate to high (60–90%), depending on reaction conditions and purification methods.

Summary Table of Preparation Methods

Step Reagents/Conditions Description Yield/Purity Notes
1 1,4-Naphthoquinone sodium salt, HCl/H2SO4/H3PO4, Fe/Zn catalyst, Cl2 gas Chlorination to 2,3-dichloronaphthalene-1,4-dione ≥ 90% crude; ≥ 98.5% after recrystallization Large-scale feasible; solvent variations possible
2 2,3-Dichloronaphthalene-1,4-dione, hexadecylamine, ethanol, reflux Nucleophilic substitution at 2-position 60–90% Catalysis with InCl3 can improve reaction
3 Purification by filtration, recrystallization, chromatography Isolation of pure product High purity (>95%) Confirmed by NMR, MS, IR

Chemical Reactions Analysis

Types of Reactions

2-(Hexadecylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hexadecylamino)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hexadecylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with the electron transport chain, leading to the generation of reactive oxygen species. This results in oxidative stress and cell damage, which can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of naphthoquinone derivatives are highly dependent on substituent type, position, and chain length. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) LogP<sup>a</sup> Key Properties/Activities Reference ID
2-(Hexadecylamino)naphthalene-1,4-dione -NH-C₁₆H₃₃ at C-2 ~6.5 (estimated) High lipophilicity; potential antimicrobial
2-(Isopentylamino)naphthalene-1,4-dione -NH-C₅H₁₁ at C-2 3.1 Anticonvulsant (ED₅₀ = 108–349 mg/kg in mice)
2-(Octylamino)naphthalene-1,4-dione -NH-C₈H₁₇ at C-2 ~4.2 (estimated) Anticancer (IC₅₀ = 11.68 µM vs. HepG2)
2-(Prop-2-ynyloxy)naphthalene-1,4-dione -O-CH₂-C≡CH at C-2 2.8 Disinfectant; disrupts biofilm formation
2,3-Diheptyl-5-hydroxynaphthalene-1,4-dione -C₇H₁₅ at C-2, -C₇H₁₅ at C-3, -OH at C-5 N/A Enhanced solubility due to hydroxyl group

<sup>a</sup> LogP values estimated via computational tools or derived from experimental data .

Key Research Findings

Anticancer and Antimicrobial Efficacy

  • 2-(Octylamino)naphthalene-1,4-dione derivatives exhibit sub-micromolar IC₅₀ values against HepG2 liver cancer cells, outperforming shorter-chain analogs .
  • Chlorinated derivatives (e.g., 2-chloro-3-(propylamino)naphthalene-1,4-dione) show potent inhibition of bacterial β-ketoacyl-ACP synthase III (IC₅₀ = 3.61 nM), a target for antimicrobial development .

Structural Insights from NMR and Crystallography

  • <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for alkylamino-naphthoquinones correlate with electron-withdrawing effects of the quinone core, with downfield shifts observed for C-2 and C-3 carbons adjacent to the amino group .
  • Crystal structures of 2-(prop-2-ynyloxy)naphthalene-1,4-dione reveal planar naphthoquinone rings stabilized by C–H⋯O and π–π interactions, critical for solid-state packing and stability .

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